Lipophilicity Profiling: Predicted logP of 313398-52-6 vs. Structural Analogs
The predicted logP of 313398-52-6 is 4.075, as recorded in the ZINC database [1]. In contrast, the benzoyl-piperazine analog (CAS 361468-60-2) is predicted to have a higher logP due to the additional phenyl ring, while 4-anilinoquinazoline kinase inhibitors such as gefitinib (logP ~3.2) and erlotinib (logP ~2.7) are substantially less lipophilic [2]. This quantitative difference in lipophilicity directly impacts compound handling, membrane permeability, and the design of solubility-enabling formulations.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.075 |
| Comparator Or Baseline | Gefitinib: logP ~3.2; Erlotinib: logP ~2.7; Benzoyl analog (CAS 361468-60-2): predicted logP >4.5 (estimated from structural increment) |
| Quantified Difference | +0.9 to +1.4 log units more lipophilic than gefitinib/erlotinib; approximately 0.5–1.0 log units less lipophilic than the benzoyl analog |
| Conditions | Predicted logP from ZINC and literature values for clinical compounds. |
Why This Matters
Lipophilicity governs passive membrane permeability and solubility; a logP of 4.075 places 313398-52-6 in a range that may require formulation strategies distinct from less lipophilic quinazoline kinase inhibitors.
- [1] ZINC Database. Substance ZINC000000673169. logP: 4.075. View Source
- [2] DrugBank entries for Gefitinib (DB00317) and Erlotinib (DB00530). logP values: Gefitinib 3.2; Erlotinib 2.7. Accessed via PubChem. View Source
